Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative characterized by a dual-thiazole scaffold linked via an amino-oxoethyl chain and an ethyl carbamate group. Thiazole derivatives are renowned for their versatility in drug design due to their ability to interact with enzymes, receptors, and DNA, often exhibiting anticancer, antimicrobial, or anti-inflammatory properties .
Properties
IUPAC Name |
ethyl N-[4-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-3-19-12(18)16-11-14-8(6-20-11)4-9(17)15-10-13-5-7(2)21-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVIMUHJOCMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions to form the thiazole ring . The intermediate product is then further reacted with appropriate reagents to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of solid acid catalysts, such as xanthan sulfuric acid, and radical initiators like benzoyl peroxide, can enhance the efficiency of the synthesis . One-pot synthesis methods are also employed to streamline the production process and reduce the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with structurally related thiazole derivatives, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties:
Key Research Findings
Structural-Activity Relationships (SAR):
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance bioactivity by increasing electrophilicity and target binding. For example, 3,4-difluorophenyl analogs show potent insecticidal activity .
- Methyl/Methoxy Groups : Improve metabolic stability and solubility. The 5-methylthiazole group in the target compound likely reduces enzymatic degradation .
- Carbamate vs. Amide : Carbamates (e.g., ethyl carbamate) exhibit broader reactivity but higher toxicity compared to amide derivatives .
Pharmacological Insights:
- Anticancer Mechanisms : Thiazole derivatives induce apoptosis via oxidative stress (e.g., HepG2 cell line) or enzyme inhibition (e.g., topoisomerase II) .
- Antimicrobial Activity : Compounds with 4-acetamidophenyl or 2-carbamoylphenyl groups disrupt bacterial cell walls or fungal membranes .
Biological Activity
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its potential applications in antimicrobial and anticancer therapies, as well as its chemical properties and synthesis.
Overview of Thiazole Derivatives
Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. These compounds often serve as essential scaffolds in drug design due to their ability to interact with various biological targets.
This compound is synthesized through multi-step reactions starting from commercially available materials. A common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea to form the thiazole ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that this compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. The compound's structure suggests it may interact with cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Ethyl Carbamate | Human Glioblastoma U251 | 23.30 ± 0.35 |
| Ethyl Carbamate | Human Melanoma WM793 | >1000 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound is influenced by their structural components. The presence of electron-donating groups such as methyl at specific positions enhances cytotoxicity . SAR studies suggest that modifications to the thiazole ring and substituents can optimize the therapeutic efficacy of these compounds.
Case Studies
Several case studies have explored the biological activity of similar thiazole derivatives:
- Thiazole Antitumor Agents : In a study evaluating various thiazoles, compounds with specific substitutions demonstrated enhanced activity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains, showcasing their potential as new therapeutic agents in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
